Biochemical Potency Against Drug-Resistant EGFR Mutants: Superadditivity Over Parental Monovalent Inhibitors
The C-linked bivalent inhibitor (compound 2/3) exhibits superadditive binding affinity compared to its constituent monovalent fragments (ATP-site inhibitor and allosteric-site inhibitor). Specifically, compound 3 achieves an IC₅₀ of 51 ± 5 pM against the L858R/T790M double mutant and 63 ± 5 pM against the L858R/T790M/C797S triple mutant [1]. This potency is a result of a positive linking coefficient (>2.0 × 10⁷ M⁻¹) that demonstrates superadditivity, meaning the combined bivalent molecule is significantly more potent than the simple additive effect of its individual parts [1]. In contrast, the N-linked bivalent analogue (compound 1) shows no inhibition (IC₅₀ >10,000 nM) against these same mutants, highlighting the critical importance of the C-linked amide scaffold [1].
| Evidence Dimension | Biochemical IC₅₀ for L858R/T790M and L858R/T790M/C797S |
|---|---|
| Target Compound Data | EGFR L858R/T790M: 0.059 ± 0.005 nM; EGFR L858R/T790M/C797S: 0.064 ± 0.004 nM |
| Comparator Or Baseline | Compound 1 (N-linked bivalent analogue): >10,000 nM for both mutants |
| Quantified Difference | >169,000-fold improvement in potency for target compound over N-linked analogue |
| Conditions | In vitro kinase activity assay; total enzyme concentration: LRTM at 0.02 nM, LRTMCS at 0.02 nM; data represent best-fit values ± standard errors of a single experiment performed in triplicate [1]. |
Why This Matters
This data proves the C-linked amide scaffold is essential for achieving picomolar potency against the most challenging T790M/C797S resistance mutations, a profile not achievable with other bivalent linker chemistries.
- [1] Wittlinger F, Heppner DE, To C, et al. Linking ATP and allosteric sites to achieve superadditive binding with bivalent EGFR kinase inhibitors. Commun Chem. 2024;7:38. doi:10.1038/s42004-024-01108-3 View Source
